molecular formula C16H11F2NO3 B2467793 N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 915890-48-1

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2467793
CAS No.: 915890-48-1
M. Wt: 303.265
InChI Key: IHOIBJRJYLOIBF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring, a carboxamide group, and two fluorine atoms attached to the phenyl ring. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s properties are explored for applications in the development of advanced materials, such as organic semiconductors and polymers.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar fluorinated phenyl ring but lacks the benzofuran moiety, resulting in different chemical and biological properties.

    N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has additional fluorine atoms and a biphenyl structure, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its combination of a benzofuran ring, a methoxy group, and fluorinated phenyl ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c1-21-13-4-2-3-9-7-14(22-15(9)13)16(20)19-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOIBJRJYLOIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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